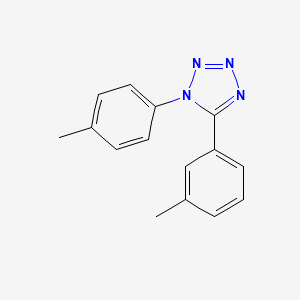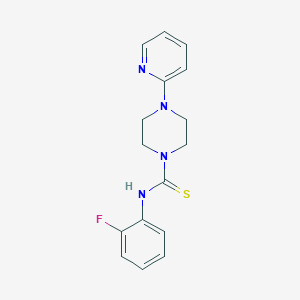![molecular formula C12H14N4S B5702499 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)
1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has unique structural properties that make it an attractive target for synthesis and investigation. In
Mecanismo De Acción
The mechanism of action of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione is not fully understood. However, it has been suggested that this molecule may act as a chelating agent, binding to metal ions and altering their reactivity. This property may be responsible for its fluorescence properties and its potential applications as a metal ion probe.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione have not been extensively studied. However, it has been shown to have low toxicity in cell culture studies, suggesting that it may be a safe tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione is its potential as a fluorescent probe for the detection of metal ions. This property makes it a useful tool for a wide range of scientific research applications. However, one limitation is the limited understanding of its mechanism of action and its potential effects on biological systems.
Direcciones Futuras
There are several future directions for the investigation of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione. One area of interest is the development of new synthetic methods for the production of this molecule. This could lead to the production of new derivatives with unique properties and potential applications in scientific research. Another direction is the investigation of its potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action and potential effects of this molecule on biological systems.
Métodos De Síntesis
The synthesis of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione has been reported in several studies. One of the most common methods involves the reaction of 5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-one with thiourea in the presence of a catalyst. This reaction results in the formation of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione.
Aplicaciones Científicas De Investigación
1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione has been investigated for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. This molecule has been shown to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Propiedades
IUPAC Name |
1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-16-11-9(10(13)14-6-15-11)7-4-2-3-5-8(7)12(16)17/h6H,2-5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZNHVPWPLQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C3=C(C1=S)CCCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)


![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)

![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)

![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)

![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)
